p-Hydroxymercuribenzoic acid
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Overview
Description
p-Hydroxymercuribenzoic acid is an organic mercurial compound that reacts via mercury-sulfur affinity with sulfhydryl groups in peptides, proteins, and other molecules . . This compound is used in various scientific applications due to its unique chemical properties.
Preparation Methods
p-Hydroxymercuribenzoic acid can be synthesized through the oxidation of p-tolylmercuric chloride or by heating the corresponding boric acid with mercuric chloride . The reaction conditions typically involve stirring and heating the mixture near boiling for about fifteen minutes, with the highest temperature conveniently obtainable being 95°C . Industrial production methods may vary, but they generally follow similar synthetic routes.
Chemical Reactions Analysis
p-Hydroxymercuribenzoic acid undergoes various types of chemical reactions, including:
Substitution: It reacts with sulfhydryl groups in peptides and proteins, forming stable mercury-sulfur bonds.
Common reagents and conditions used in these reactions include mercuric chloride and heating near boiling temperatures . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
p-Hydroxymercuribenzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
p-Hydroxymercuribenzoic acid exerts its effects through the formation of stable mercury-sulfur bonds with sulfhydryl groups in peptides, proteins, and other molecules . This interaction can be used to probe the active sites of enzymes and to determine the presence of sulfhydryl groups in proteins . The molecular targets and pathways involved include enzymes such as cytochrome C oxidase and other proteins containing sulfhydryl groups .
Comparison with Similar Compounds
p-Hydroxymercuribenzoic acid is similar to other mercuribenzoic acids, such as p-Chloromercuribenzoate and Sodium 4-(hydroxymercurio)benzoate . it is unique in its ability to form stable mercury-sulfur bonds with sulfhydryl groups, making it particularly useful for probing enzyme active sites and determining sulfhydryl groups in proteins . Other similar compounds include various benzoic acids containing a mercury atom attached to the benzene moiety .
Properties
CAS No. |
1126-48-3 |
---|---|
Molecular Formula |
C7H7HgO3 |
Molecular Weight |
339.72 g/mol |
IUPAC Name |
(4-carboxyphenyl)mercury;hydrate |
InChI |
InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2 |
InChI Key |
NBCQBGBECVUZMK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)[Hg].O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Hg].O |
Key on ui other cas no. |
1126-48-3 138-85-2 |
Synonyms |
4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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